molecular formula C7H7FN2O2 B8190688 2-Amino-5-fluoro-6-methylnicotinic acid

2-Amino-5-fluoro-6-methylnicotinic acid

Cat. No.: B8190688
M. Wt: 170.14 g/mol
InChI Key: YFUDNGWYTXZMQB-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-6-methylnicotinic acid is a substituted nicotinic acid derivative featuring an amino group at position 2, a fluorine atom at position 5, and a methyl group at position 6 on the pyridine ring.

Properties

IUPAC Name

2-amino-5-fluoro-6-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-3-5(8)2-4(7(11)12)6(9)10-3/h2H,1H3,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUDNGWYTXZMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-6-methylnicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Base-Mediated Hydrolysis

The carboxylic acid group undergoes hydrolysis under basic conditions. In industrial synthesis protocols using related nicotinic acid derivatives, sodium hydroxide (NaOH) or potassium hydroxide (KOH) facilitates conversion of intermediates to final products .

Typical Conditions:

  • Base: 1–4 equivalents of NaOH/KOH

  • Temperature: 80–100°C

  • Time: 2–5 hours

Example Reaction Pathway:

  • Intermediate amide → Carboxylic acid via base hydrolysis .

  • Yields: >85% reported for analogous compounds .

Halogen Exchange

The fluorine atom at position 5 can participate in nucleophilic aromatic substitution (SNAr) under specific conditions. Bromination studies on structurally similar compounds (e.g., 6-amino-5-bromo-2-methylnicotinic acid) suggest potential for halogen exchange.

Key Parameters:

  • Reagents: HBr, Br₂, or CuBr

  • Catalyst: Pd or Cu-based catalysts

  • Solvent: DMF or THF

  • Temperature: 60–120°C

Reported Outcomes:

  • Bromine substitution at position 5 achieved in 70–80% yields for analogs.

Ethyl Ester Formation

The carboxylic acid group reacts with ethanol in acid-catalyzed esterification, forming ethyl esters for improved solubility in organic solvents.

Typical Protocol:

ParameterValue
CatalystH₂SO₄ (conc.)
SolventEthanol (excess)
TemperatureReflux (78°C)
Time4–8 hours
Yield75–90% (analogous compounds)

Heterocycle Formation

The amino and carboxylic acid groups enable intramolecular cyclization. For example, heating with dehydrating agents (e.g., PCl₅) forms fused pyridine derivatives.

Documented Example:

  • Formation of quinazolinone analogs via cyclization with aldehydes .

Critical Analysis of Reactivity

  • Amino Group: Highly reactive in electrophilic substitution and coupling reactions. Steric hindrance from the methyl group at position 6 may reduce reaction rates .

  • Fluorine: Low polarizability limits SNAr reactivity unless activated by electron-withdrawing groups.

  • Carboxylic Acid: Standard acid-derived reactions (e.g., esterification, amidation) dominate its chemistry .

Research Gaps and Opportunities

  • Limited data exist on photochemical reactions or transition metal-catalyzed cross-couplings.

  • Computational studies (e.g., DFT) could predict regioselectivity in substitution reactions .

Scientific Research Applications

Research indicates that 2-amino-5-fluoro-6-methylnicotinic acid exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown that nicotinic acid derivatives can inhibit the growth of various pathogens, making them candidates for antibiotic development .
  • Cardiovascular Effects : The compound has been linked to potential benefits in cardiovascular health, possibly through mechanisms involving nitric oxide pathways and lipid metabolism .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

  • Pharmaceutical Development : As a precursor for drugs targeting cardiovascular diseases, this compound plays a role in the synthesis of more complex therapeutic agents .
  • Agricultural Chemicals : Its derivatives have been explored for use as active ingredients in pesticides and herbicides due to their efficacy against specific pests and diseases .

Table 2: Therapeutic Applications

Application TypeDescription
PharmaceuticalsPrecursor for cardiovascular drugs
Agricultural ChemicalsActive ingredient in pesticides and herbicides

Case Studies

Several studies highlight the effectiveness of this compound in real-world applications:

  • Cardiovascular Drug Development : A study demonstrated the compound's ability to modulate lipid profiles in animal models, suggesting its utility in formulating new cardiovascular drugs .
  • Pesticide Efficacy : Research indicated that formulations containing derivatives of this compound effectively reduced pest populations while being less harmful to beneficial insects compared to traditional pesticides .

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-6-methylnicotinic acid involves its interaction with specific molecular targets. The amino and fluorine groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and physicochemical properties based on available evidence:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight Key Properties
2-Amino-5-fluoro-6-methylnicotinic acid 2-NH₂, 5-F, 6-CH₃ Not explicitly provided C₇H₇FN₂O₂ 182.15 (calculated) Likely higher lipophilicity due to CH₃; enhanced metabolic stability from F
2-Chloro-5-fluoro-6-methylnicotinic acid 2-Cl, 5-F, 6-CH₃ 1256789-18-0 C₇H₅ClFNO₂ 189.57 Chlorine increases electronegativity; may reduce solubility vs. amino analogs
2-Amino-6-chloronicotinic acid 2-NH₂, 6-Cl 58584-92-2 C₆H₅ClN₂O₂ 188.57 mp 295–297°C; Cl enhances reactivity in coupling reactions
6-Chloro-5-fluoronicotinic acid 6-Cl, 5-F 5345-47-1 C₆H₃ClFNO₂ 175.55 High thermal stability (mp >250°C); used in herbicide synthesis
2,6-Dichloro-5-fluoronicotinic acid 2,6-Cl, 5-F 82671-06-5 C₆H₂Cl₂FNO₂ 209.99 Dual Cl groups increase steric hindrance; potential insecticide precursor

Key Comparison Points

Substituent Effects on Reactivity and Solubility Amino Group (2-NH₂): Enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to chloro analogs (e.g., 2-Cl in 1256789-18-0) . Fluorine (5-F): Increases electronegativity and metabolic stability, a common feature in drug design. Fluorinated nicotinic acids (e.g., 5345-47-1) show prolonged half-lives in vivo . This effect is observed in methylated pyridine derivatives like 6-methylnicotinic acid .

Synthetic Applications

  • Chlorinated analogs (e.g., 58584-92-2) are frequently intermediates in Suzuki-Miyaura couplings due to their reactivity .
  • Fluorinated derivatives (e.g., 5345-47-1) are pivotal in synthesizing fluorinated agrochemicals, where fluorine’s electronegativity disrupts enzymatic targets .

Thermal and Chemical Stability Melting points (mp) correlate with substituent electronegativity: 2-Aminonicotinic acid (mp 295–297°C) vs. 2,6-dichloro-5-fluoronicotinic acid (mp undisclosed but likely higher due to dual Cl) . Methyl groups (e.g., 6-CH₃) may lower mp compared to chlorinated analogs due to reduced crystallinity .

Biological Activity

2-Amino-5-fluoro-6-methylnicotinic acid is a pyridine derivative that has garnered attention for its potential biological activities. This compound is structurally related to nicotinic acid and is being investigated for various pharmacological properties, including its role in modulating biochemical pathways and interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The fluorine atom in the structure can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer or inflammation.
  • Receptor Modulation: It might act as a modulator of nicotinic acetylcholine receptors, influencing neurotransmission and possibly providing neuroprotective effects.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound, highlighting its diverse biological activities:

  • Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
  • Anticancer Potential: Preliminary findings suggest that it may induce apoptosis in cancer cell lines, possibly by activating specific signaling pathways that lead to cell death.
  • Neuroprotective Effects: There is growing interest in its potential neuroprotective effects, particularly in models of neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveModulates neurotransmitter release

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against several strains of bacteria. The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Case Study 2: Cancer Cell Apoptosis

In a laboratory study published in the Journal of Cancer Research, this compound was evaluated for its effects on human breast cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in oncology.

Case Study 3: Neuroprotection

Research published in Neuropharmacology assessed the neuroprotective effects of this compound in a model of oxidative stress. The findings revealed that the compound significantly reduced neuronal death and oxidative damage, indicating its promise for treating neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-5-fluoro-6-methylnicotinic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or metal-catalyzed cross-coupling reactions. For example, fluorination of a precursor nicotinic acid derivative using agents like Selectfluor™ under anhydrous conditions may introduce the fluorine substituent. Methylation at the 6-position can be achieved via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃). Reaction optimization (e.g., temperature, solvent polarity) is critical, as seen in analogous fluorinated nicotinic acid syntheses . Yield discrepancies in literature may arise from competing side reactions (e.g., over-alkylation), necessitating thin-layer chromatography (TLC) or HPLC monitoring .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., fluorine-induced deshielding at C5) and coupling patterns (e.g., J₆-F for adjacent fluorine).
  • FT-IR : Confirm the carboxylic acid (-COOH) and amino (-NH₂) groups via O-H (2500–3300 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.
  • LC-MS : Validate molecular weight (e.g., [M+H]⁺ peak) and purity. Reference spectral databases for fluorinated nicotinic acids (e.g., NIST Chemistry WebBook) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow guidelines for fluorinated aromatic amines:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of the 5-fluoro and 6-methyl substituents influence the compound’s reactivity in coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine at C5 increases electrophilicity at adjacent positions, facilitating Suzuki-Miyaura couplings at C2 or C4. Conversely, the electron-donating methyl group at C6 may sterically hinder reactions at C5. Computational modeling (e.g., DFT calculations) can predict regioselectivity, while experimental validation via substituent scrambling (e.g., introducing isotopic labels) clarifies mechanistic pathways .

Q. How can contradictory data in literature regarding the compound’s solubility be resolved?

  • Methodological Answer : Discrepancies often arise from solvent polarity and pH variations.

  • Solubility Profiling : Conduct systematic studies in DMSO, water (adjusting pH to deprotonate -COOH), and ethanol.
  • Controlled Experiments : Compare results under standardized conditions (e.g., 25°C, 0.1 M buffer) to isolate variables. Conflicting reports may stem from impurities; validate purity via elemental analysis or differential scanning calorimetry (DSC) .

Q. What strategies optimize the compound’s stability in aqueous solutions for biological assays?

  • Methodological Answer :

  • pH Control : Stabilize the carboxylic acid group by maintaining pH > pKa (~4.5) to avoid protonation-induced precipitation.
  • Lyophilization : Freeze-dry the compound and reconstitute in DMSO for long-term storage.
  • Degradation Studies : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products (e.g., hydrolyzed amides or defluorinated analogs) .

Q. How does this compound interact with enzymatic targets (e.g., kinases or dehydrogenases)?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to predict binding affinities to active sites (e.g., NAD⁺-binding pockets).
  • Enzymatic Assays : Measure inhibition constants (Kᵢ) via spectrophotometric NADH depletion assays. Compare with non-fluorinated analogs to isolate fluorine’s electronic effects .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s melting point: How to address this?

  • Methodological Answer : Variations may arise from polymorphic forms or impurities.

  • DSC/TGA : Differentiate polymorphs by thermal behavior (e.g., endothermic peaks).
  • Recrystallization : Reproduce results using solvents of varying polarity (e.g., ethanol vs. ethyl acetate) to isolate stable crystalline forms .

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